

Predicted Therapeutic Applications of AVZO-021

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LM-021

Cat. No.: B1395557

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AVZO-021 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) currently under investigation for the treatment of various solid tumors.[1] The primary therapeutic hypothesis for AVZO-021 centers on its potential to overcome resistance to existing cancer therapies, particularly in hormone receptor-positive (HR+) breast cancer.

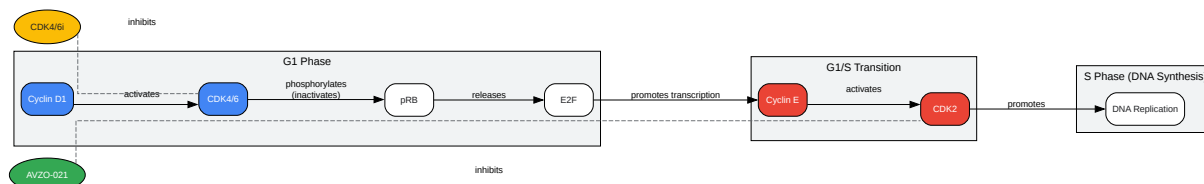
Core Therapeutic Areas:

- **HR+/HER2- Breast Cancer:** A significant focus of AVZO-021's development is in combination with selective CDK4 inhibitors.[1] The rationale lies in the observation that a key resistance mechanism to CDK4/6 inhibitors is the hyperactivation of CDK2.[1] By selectively inhibiting CDK2, AVZO-021 may restore sensitivity to CDK4/6 inhibitors, leading to more durable responses and improved disease control in both frontline and adjuvant settings.[1]
- **Tumors with Elevated Cyclin E Expression:** The therapeutic application of AVZO-021 extends to other solid tumors characterized by elevated cyclin E expression, such as certain types of ovarian cancer.[1] Cyclin E is a key activator of CDK2, and its overexpression can drive uncontrolled cell proliferation.

Mechanism of Action

AVZO-021 functions by selectively inhibiting the kinase activity of CDK2. CDK2 is a critical enzyme in the regulation of the cell cycle, specifically in the transition from the G1 (growth) phase to the S (DNA synthesis) phase. The cyclin D1-CDK4/6-pRB axis acts as a crucial checkpoint in this transition.[1] Deregulation or overexpression of this pathway can lead to abnormal cell proliferation, a hallmark of cancer.[1]

The proposed mechanism of action for AVZO-021 in combination therapy is visualized in the signaling pathway diagram below.



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Caption: Signaling pathway of cell cycle progression and points of inhibition by CDK4/6 inhibitors and AVZO-021.

Clinical Development

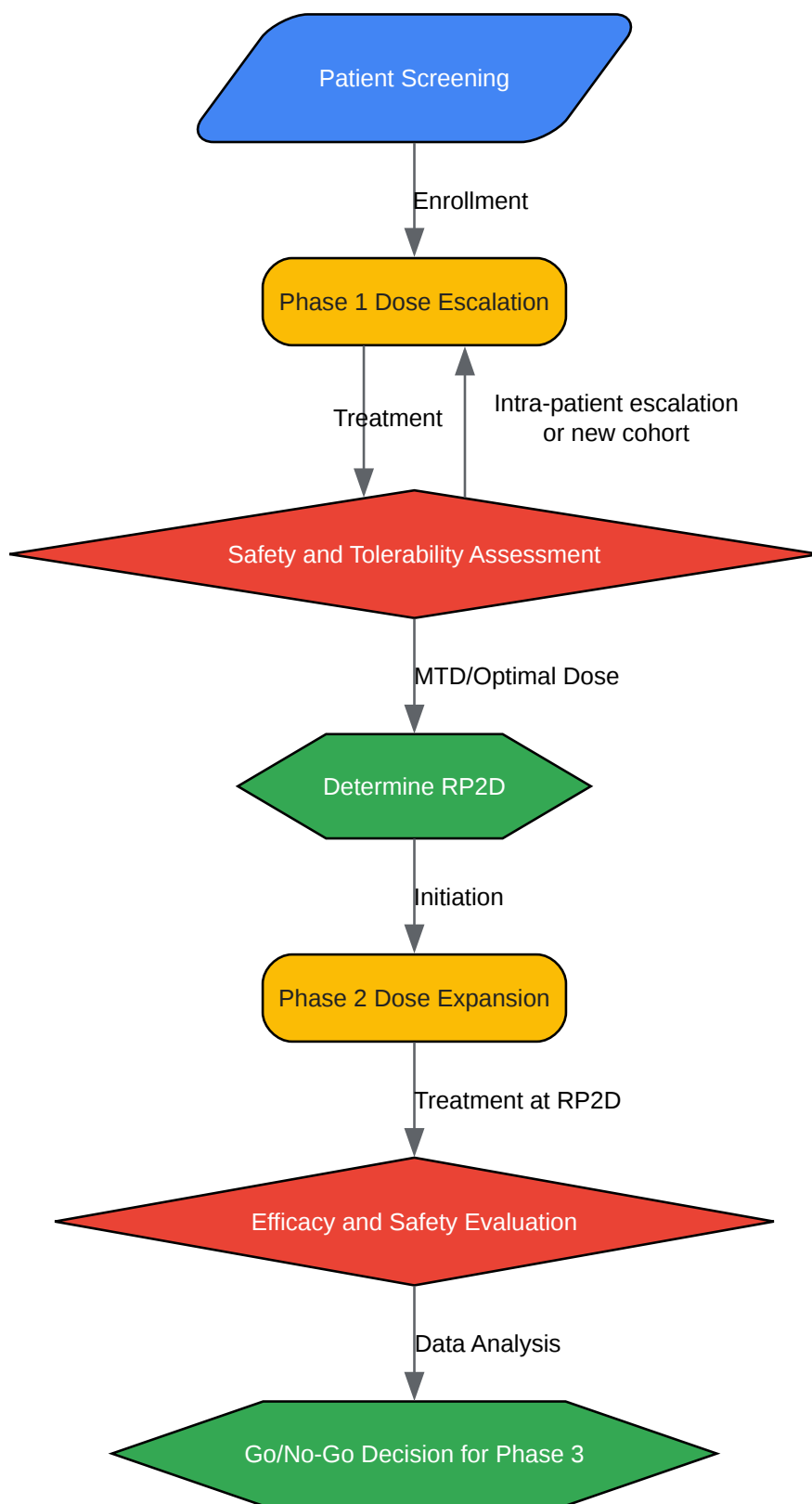
AVZO-021 is currently in Phase 1 clinical trials.^[1] The primary objectives of this phase are to assess the safety, tolerability, and determine the recommended Phase 2 dose of AVZO-021 (also referred to as ARTS-021) in patients with advanced solid tumors.^[1] A subsequent Phase 2 dose-expansion phase is planned to evaluate the antitumor activity in patients with relapsed/refractory, unresectable locally advanced, or metastatic solid tumors.^[1]

Quantitative Data

As AVZO-021 is in the early stages of clinical development, comprehensive quantitative data on efficacy and safety are not yet publicly available. The ongoing Phase 1 trial will provide the initial data on these parameters.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of AVZO-021 are not fully disclosed in the public domain at this stage of development. However, a general workflow for a first-in-human Phase 1/2 study is outlined below.



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Caption: General workflow for a Phase 1/2 clinical trial of an investigational drug like AVZO-021.

Conclusion

While the initial query for "LM-021" did not yield a direct match, the investigation into the similarly named "AVZO-021" reveals a promising therapeutic agent with a clear mechanism of action and a defined clinical development path. Its potential to address acquired resistance to CDK4/6 inhibitors in HR+ breast cancer and its broader applicability to tumors with elevated cyclin E expression position it as a noteworthy candidate in the oncology pipeline. Further data from ongoing and future clinical trials will be crucial in fully elucidating its therapeutic potential.

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References

- 1. [avenzotx.com](https://www.avenzotx.com) [avenzotx.com]
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